molecular formula C8H11ClN4O B2613486 5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride CAS No. 2309557-40-0

5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride

Cat. No. B2613486
M. Wt: 214.65
InChI Key: VUMPBMLTBRGWEL-UHFFFAOYSA-N
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Description

5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride is a chemical compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>17</sub>N<sub>2</sub>O<sub>2</sub>Cl

  • Molecular Weight : 208.07 g/mol

  • CAS Number : 761446-44-0

  • Synonyms : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, 1-Methyl-4-pyrazoleboronic acid pinacol ester, 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole



Synthesis Analysis

The synthesis of this compound involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting ligands have been characterized by 1H-NMR, 13C-NMR, and IR spectroscopy. One of the compounds was further analyzed by single-crystal X-ray diffraction, revealing its crystalline structure at both 111 K and room temperature.



Molecular Structure Analysis

The molecular structure of one of the ligands (L2) is as follows:



  • 1H-NMR Peaks (CDCl3) :

    • 5.65 (s, 6H, aromatic protons)

    • 5.19 (s, 12H, aromatic protons)

    • 2.09 (s, 18H, methyl groups)

    • 1.94 (s, 18H, methyl groups)



  • 13C-NMR Peaks (CDCl3) :

    • 147.24 (aromatic carbon)

    • 139.29 (aromatic carbon)

    • 136.98 (aromatic carbon)

    • 105.28 (aromatic carbon)

    • 47.60 (methyl carbon)

    • 13.30 (methyl carbon)





Chemical Reactions Analysis

The in situ complexes of these multidentate ligands have been found to oxidize catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, the complex L1/Cu(CH3COO)2 exhibits the highest activity towards catechol oxidation.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 59-64°C (lit.)

  • Solubility : Soluble in common organic solvents

  • Appearance : Yellow solid


Safety And Hazards

As with any chemical compound, proper handling, storage, and disposal procedures should be followed. Refer to safety data sheets for specific safety information.


Future Directions

Further research could explore the ligand’s coordination chemistry, potential applications in catalysis, and optimization of its catalytic activities.


Please note that this analysis is based on available information, and additional experimental data would be needed for a more detailed understanding. If you have any specific papers or references related to this compound, feel free to share them for further analysis.


properties

IUPAC Name

5-methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c1-6-3-9-12(4-6)5-8-10-7(2)13-11-8;/h3-4H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPBMLTBRGWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=NOC(=N2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride

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